5-Methylpyridine-3-carbohydrazide
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Overview
Description
5-Methylpyridine-3-carbohydrazide is an important chiral intermediate used in the synthesis of sulfonamides . It has a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .
Synthesis Analysis
The compound can be prepared by a process called the Corey-Chaykovsky reaction, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde . This process is a bottleneck in the synthesis of sulfonamides due to its lack of stereospecificity and high reactivity with water . It has been shown that this compound can be synthesized using a more effective process, such as one involving the use of sodium metal and methylformamide .Molecular Structure Analysis
The molecular structure of this compound has been determined by various spectral approaches . The structure is characterized by a pyridine ring substituted at one or more positions by a methyl group .Chemical Reactions Analysis
This compound is used in the synthesis of sulfonamides . The Corey-Chaykovsky reaction is a key step in its synthesis, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .Scientific Research Applications
Synthesis and Characterization
5-Methylpyridine-3-carbohydrazide serves as a precursor in the synthesis of various novel compounds with potential applications in medicinal chemistry and material science. It undergoes condensation with different aromatic aldehydes to form hydrazones, which can further react to produce thiazolidine-4-ones. These compounds have been characterized by analytical and spectral data, indicating the broad utility of this compound in synthetic organic chemistry (A. Solankee, Pankit Solankee, & H. Patel, 2008).
Antibacterial Applications
Derivatives of this compound, such as 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These compounds have demonstrated good antibacterial activity at lower concentrations compared to standard antibiotics, making them promising candidates for the development of new antibacterial agents (S. Nayak & B. Poojary, 2019).
Antimicrobial and Antitumor Activities
Studies have shown that this compound derivatives possess potent antimicrobial and antitumor activities. Compounds synthesized from this compound have been evaluated for their antibacterial activity against a range of bacterial strains and have shown promising results. Additionally, these compounds have exhibited significant antitumor activities, suggesting their potential as therapeutic agents in cancer treatment (S. Gomha, T. Salah, & A. Abdelhamid, 2014).
Mechanism of Action
Target of Action
5-Methylpyridine-3-carbohydrazide is primarily used as a chiral intermediate in the synthesis of sulfonamides . Sulfonamides are a group of drugs that inhibit the growth of bacteria in the body, making them effective antibacterial agents.
Mode of Action
It’s known that the compound can be prepared by a process called the corey-chaykovsky reaction, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde . This process is a bottleneck in the synthesis of sulfonamides due to its lack of stereospecificity and high reactivity with water .
Properties
IUPAC Name |
5-methylpyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-6(4-9-3-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVCFSQHLVLTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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